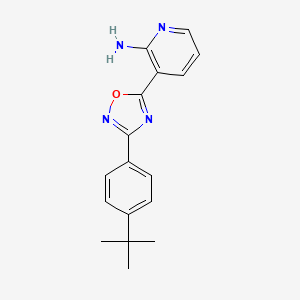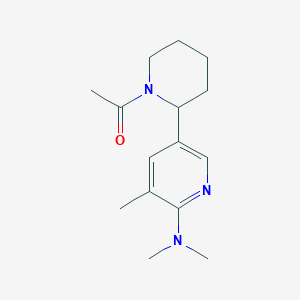
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is a chemical compound that features a unique combination of a cyclopropyl group, a triazole ring, and an ethoxyphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Ethoxyphenol Moiety: The ethoxyphenol group can be attached through an etherification reaction, where an ethoxy group is introduced to a phenol derivative using reagents like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The triazole ring can be reduced under specific conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may be used in the development of pesticides or herbicides due to its potential biological activity.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring and phenol group are often involved in hydrogen bonding or other interactions with the target molecules, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline: Similar structure but with an aniline group instead of an ethoxyphenol moiety.
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol: Similar structure but without the ethoxy group.
Uniqueness
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is unique due to the presence of both the ethoxy group and the phenol moiety, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H15N3O2 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-ethoxyphenol |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-11-7-9(5-6-10(11)17)13-14-12(15-16-13)8-3-4-8/h5-8,17H,2-4H2,1H3,(H,14,15,16) |
Clé InChI |
JHFZRRJEULQFIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)




